3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid
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Overview
Description
3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2,3-difluorophenylmethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Difluorophenylmethyl Group: The 2,3-difluorophenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where 2,3-difluorobenzyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyridine ring is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids, ketones, and aldehydes.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenylpyridine: Lacks the carboxylic acid group but shares the difluorophenyl substitution.
4-Carboxypyridine: Contains the carboxylic acid group but lacks the difluorophenyl substitution.
Fluorinated Pyridines: A broad class of compounds with varying degrees of fluorination and substitution patterns.
Uniqueness
3-[(2,3-Difluorophenyl)methyl]pyridine-4-carboxylic acid is unique due to the specific combination of the 2,3-difluorophenylmethyl group and the carboxylic acid group on the pyridine ring. This unique structure imparts distinct physical, chemical, and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
211679-03-7 |
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Molecular Formula |
C13H9F2NO2 |
Molecular Weight |
249.21 g/mol |
IUPAC Name |
3-[(2,3-difluorophenyl)methyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H9F2NO2/c14-11-3-1-2-8(12(11)15)6-9-7-16-5-4-10(9)13(17)18/h1-5,7H,6H2,(H,17,18) |
InChI Key |
DOTXILIPZXGHOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC2=C(C=CN=C2)C(=O)O |
Origin of Product |
United States |
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